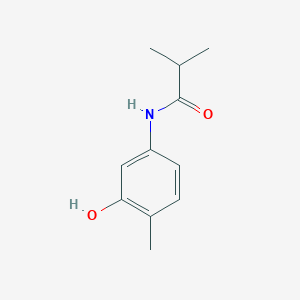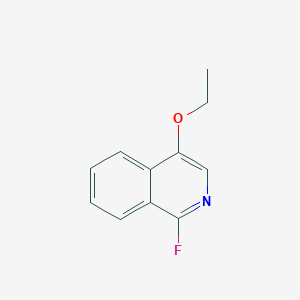![molecular formula C6H12O2 B8552816 [(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B8552816.png)
[(2S,3R)-3-propyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R)-3-propyloxiran-2-yl]methanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its chiral centers at the second and third carbon atoms, giving it specific stereochemistry. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-propyloxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R)-3-propyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Functionalized alcohols with various substituents.
Aplicaciones Científicas De Investigación
[(2S,3R)-3-propyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of [(2S,3R)-3-propyloxiran-2-yl]methanol involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon atom of the oxirane ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,3R)-3-(Benzyloxymethyl)oxirane-2-methanol]
- [(2S,3R)-3-(Methoxymethyl)oxirane-2-methanol]
- [(2S,3R)-3-(Ethoxymethyl)oxirane-2-methanol]
Uniqueness
[(2S,3R)-3-propyloxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(2S,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
IGRZECZSICIWJA-RITPCOANSA-N |
SMILES isomérico |
CCC[C@@H]1[C@@H](O1)CO |
SMILES canónico |
CCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(3,5-Dimethylisoxazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8552770.png)






![Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate](/img/structure/B8552828.png)

